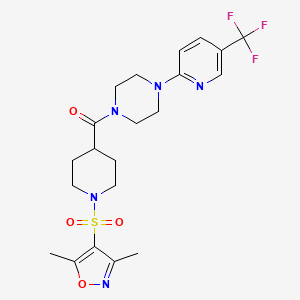

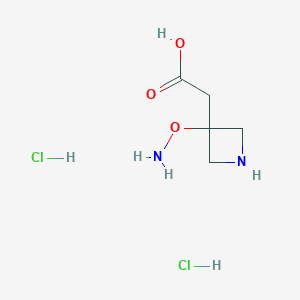

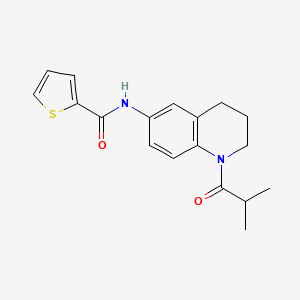

![molecular formula C13H18BrNO B2993564 2-bromo-N-[4-(propan-2-yl)phenyl]butanamide CAS No. 451460-03-0](/img/structure/B2993564.png)

2-bromo-N-[4-(propan-2-yl)phenyl]butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-N-[4-(propan-2-yl)phenyl]butanamide, also known as 2-Bromo-N-phenylbutanamide, is an organic compound that is used in various scientific research applications. It is an intermediate in the synthesis of various drugs, such as pharmaceuticals, agrochemicals, and other compounds. This compound is also used in the synthesis of other compounds, such as aryl amides, heterocyclic compounds, and other compounds.

Applications De Recherche Scientifique

Synthesis and Molecular Structure

- A study by Kulai and Mallet-Ladeira (2016) focused on the synthesis of a compound similar to 2-bromo-N-[4-(propan-2-yl)phenyl]butanamide, highlighting its efficient fluorescent ATRP initiator in polymerizations of acrylates (Kulai & Mallet-Ladeira, 2016).

Preparation in Asymmetric Grignard Cross-Coupling

- Hayashi et al. (1981) described the preparation of diastereoisomeric phosphines, used as ligands for nickel-catalyzed asymmetric cross-coupling, a process relevant to the broader field of organic synthesis (Hayashi et al., 1981).

Potential Antimicrobial Agents

- Doraswamy and Ramana (2013) synthesized and characterized substituted phenyl azetidines, which included a process involving a compound similar to 2-bromo-N-[4-(propan-2-yl)phenyl]butanamide. These compounds were screened for antimicrobial activity (Doraswamy & Ramana, 2013).

Anti-Diabetic Agents

- A study by Nazir et al. (2018) explored the antidiabetic potential of N-substituted derivatives related to 2-bromo-N-[4-(propan-2-yl)phenyl]butanamide. This study showed significant inhibitory activity against the α-glucosidase enzyme, suggesting potential applications in diabetes treatment (Nazir et al., 2018).

Pharmaceutical Applications

- Couvrat et al. (2016) investigated Brivaracetam, a compound with a similar structure, focusing on its application in epilepsy treatment. The study explored the impact of sodium chloride on the compound's miscibility in different solutions, which is critical for intravenous administration (Couvrat et al., 2016).

Tyrosinase and Melanin Inhibitors

- Research by Raza et al. (2019) synthesized and evaluated butanamides as inhibitors of tyrosinase and melanin, important for skin depigmentation treatments. These studies involve compounds structurally related to 2-bromo-N-[4-(propan-2-yl)phenyl]butanamide (Raza et al., 2019).

Mécanisme D'action

Target of Action

It’s known that compounds with similar structures often interact with proteins or enzymes in the body, altering their function and leading to various physiological effects .

Mode of Action

Based on its structure, it can be inferred that it might undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of its target, leading to changes in the physiological state.

Biochemical Pathways

Based on its potential reactions, it could be involved in pathways related to free radical formation, nucleophilic substitution, and oxidation . The downstream effects of these pathways could vary widely depending on the specific targets and the physiological context.

Propriétés

IUPAC Name |

2-bromo-N-(4-propan-2-ylphenyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO/c1-4-12(14)13(16)15-11-7-5-10(6-8-11)9(2)3/h5-9,12H,4H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IITUTNLTZIOBLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC=C(C=C1)C(C)C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(4-propan-2-ylphenyl)butanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

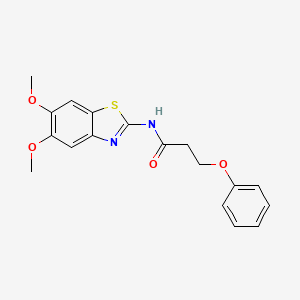

![(2S)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-ol](/img/structure/B2993488.png)

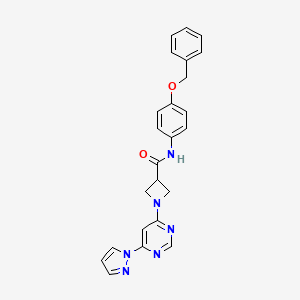

![N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2993493.png)

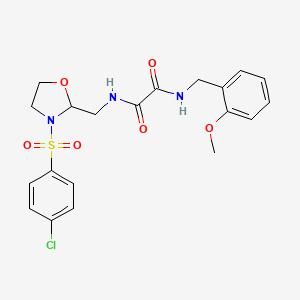

![N-cyclopentyl-2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2993495.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2993500.png)

![2-(3,5-dimethoxyphenyl)-7-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2993503.png)